REACTION_CXSMILES
|
C(N(CC)CC)C.[O:8]=[C:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH:10]1[C:22]([O:24][CH3:25])=[O:23].[BH4-].[Na+].Cl>CO>[OH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:16])[CH2:11][CH:10]1[C:22]([O:24][CH3:25])=[O:23] |f:2.3|
|
Name
|
|
Quantity
|
0.0285 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.0277 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.0587 g
|
Type
|
reactant
|
Smiles
|
O=C1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC
|
Name
|
|
Quantity
|
1.425 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for an additional hour
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was progressed to the next step without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OC1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |